3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran derivatives are crucial in medicinal chemistry due to their wide range of biological activities. The specific compound "3-(5-bromofuran-2-carboxamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide" belongs to this class and can be synthesized through various methods, including Suzuki-Miyaura cross-coupling reactions and Ugi four-component reactions. These compounds have shown significant antimicrobial activities against resistant strains, indicating their potential in drug discovery.

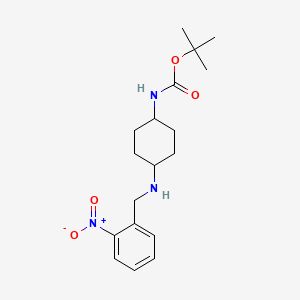

Synthesis Analysis

The synthesis of related benzofuran derivatives often involves cross-coupling reactions or condensation reactions under controlled conditions. For example, N-(4-bromophenyl)furan-2-carboxamide derivatives are synthesized using Suzuki-Miyaura cross-coupling, highlighting a method that could be adapted for our compound of interest (Siddiqa et al., 2022). Additionally, the Ugi four-component reaction has been utilized to create a variety of N-aryl 2-bromoacetamides, further transformed into benzofuran-2-carboxamides, showcasing the compound's synthetic accessibility (Han et al., 2014).

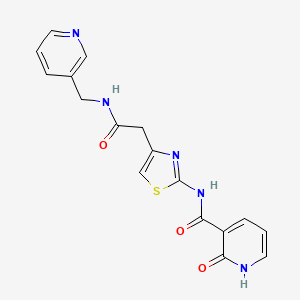

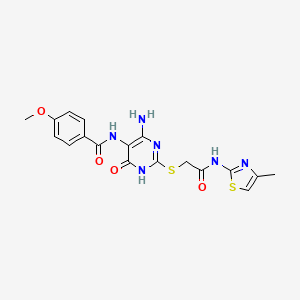

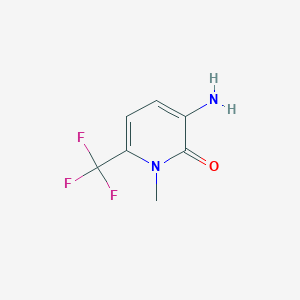

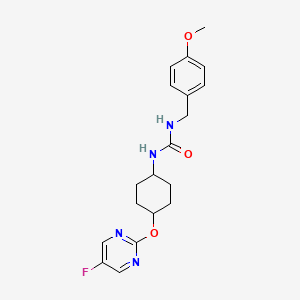

Molecular Structure Analysis

The structural analysis of benzofuran derivatives, including crystal structure elucidation, helps understand the compound's molecular interactions and stability. Crystal structure studies have shown that benzofuran derivatives can have varied dihedral angles between benzene rings, affecting their biological activity and interaction with biological targets (Suchetan et al., 2016).

Chemical Reactions and Properties

Benzofuran derivatives undergo various chemical reactions, including cyclization and ring-opening reactions, to produce a wide range of compounds with different functional groups. These reactions are pivotal in diversifying the chemical space of benzofuran derivatives for potential pharmaceutical applications (Ma et al., 2014).

Wissenschaftliche Forschungsanwendungen

Pharmacology and Clinical Relevance

Benzofuran derivatives, including the compound of interest, have been studied for their pharmacological properties. They have been found to possess a broad range of biological activities, making them significant in the development of pharmaceuticals, agriculture, and polymers. Benzofuran compounds are known for their pronounced anticancer, antitubercular, antidiabetic, anti-Alzheimer, and anti-inflammatory properties. The structure of benzofuran is present in numerous bioactive natural and synthetic compounds, indicating its importance in various biological applications (Dawood, 2019).

Natural Sources and Bioactivity

Benzofuran compounds are ubiquitous in nature and exhibit strong bioactivities, such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities. Their potential applications in many aspects have garnered attention from chemical and pharmaceutical researchers globally. Some benzofuran derivatives are potential natural drug lead compounds due to their significant bioactivities. The relationship between the bioactivities and structures of these compounds has been a subject of study, indicating their importance in drug development and therapy (Miao et al., 2019).

Supramolecular Applications

The structural and interactive properties of benzofuran derivatives make them suitable for supramolecular applications. They have been utilized in nanotechnology, polymer processing, and biomedical applications due to their ability to form specific and stable supramolecular structures. The adaptability and multipurpose nature of benzofuran-based supramolecular systems promise a bright future in these fields (Cantekin et al., 2012).

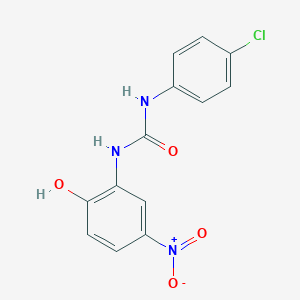

Antimicrobial Potential

The antimicrobial potential of benzofuran derivatives has been widely studied. Due to the increasing resistance to antibiotics, benzofuran and its derivatives have been identified as suitable structures for the discovery of new drugs. They have been used in the treatment of various diseases, including skin conditions like cancer or psoriasis. The unique structural features and wide array of biological activities make benzofuran a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates (Hiremathad et al., 2015).

Eigenschaften

IUPAC Name |

3-[(5-bromofuran-2-carbonyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12BrFN2O4/c21-16-10-9-15(27-16)19(25)24-17-13-3-1-2-4-14(13)28-18(17)20(26)23-12-7-5-11(22)6-8-12/h1-10H,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZGFOLPTUYBGFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=C(O4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12BrFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-(5-methylpyrazin-2-yl)methanone](/img/structure/B2488919.png)

![2-[3-({[(2,4-dichlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2488924.png)

![(S)-(+)-(3,5-Dioxa-4-phosphacyclohepta[2,1-a;3,4-a']dinaphthalen-4-yl)-5H-dibenz[b,f]azepine](/img/structure/B2488925.png)

![[2-(1,3-Benzodioxol-5-ylmethylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2488926.png)

![2-[Cyano(4-fluorophenyl)amino]acetonitrile](/img/structure/B2488927.png)

![2,6-Diacetyl-2,4,6,8-tetraazabicyclo[3.3.1]nonane-3,7-dione](/img/structure/B2488928.png)

![N-{5-[(3-methoxybenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B2488931.png)

![2-Bromobenzo[d]thiazol-4-amine](/img/structure/B2488940.png)